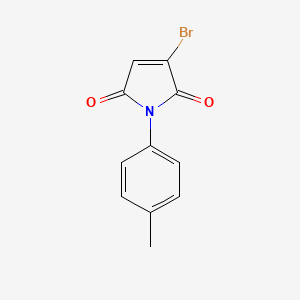
3-bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
Overview
Description
3-Bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is a chemical compound characterized by its bromine and methyl groups attached to a pyrrole ring. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the bromination of 1-(4-methylphenyl)-1H-pyrrole-2,5-dione. This reaction typically involves the use of bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve more complex procedures to ensure purity and yield. These methods might include the use of catalysts and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide (OH-) or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione can be used to study enzyme interactions and inhibition. Its structural features allow it to bind to specific enzymes, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-Bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with molecular targets. The bromine and methyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit specific enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, influencing signaling pathways.
Comparison with Similar Compounds
3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione: Similar structure with a different position of the methyl group.
3-Bromo-1-(2-methylphenyl)-1H-pyrrole-2,5-dione: Another positional isomer with distinct properties.
Uniqueness: 3-Bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is unique due to its specific arrangement of functional groups, which affects its reactivity and biological activity. This distinct structure sets it apart from its isomers and similar compounds.
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7-2-4-8(5-3-7)13-10(14)6-9(12)11(13)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSNLWFBCFOZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


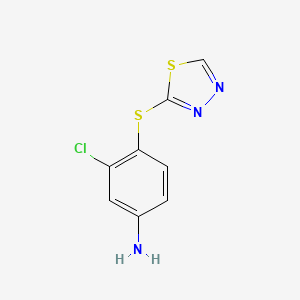
![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)
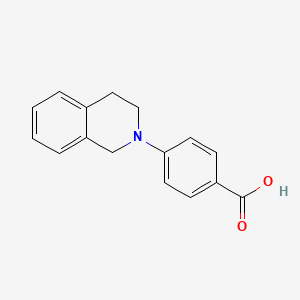
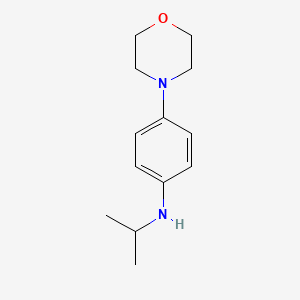
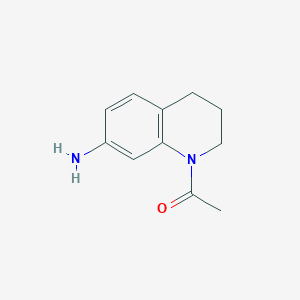

![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)
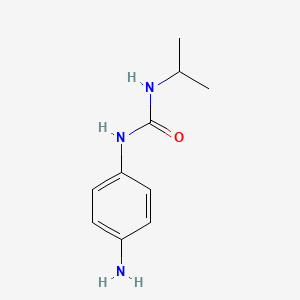
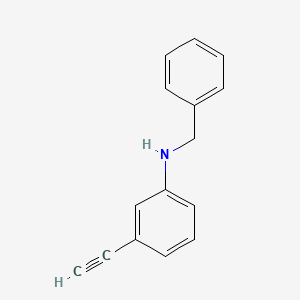
![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)
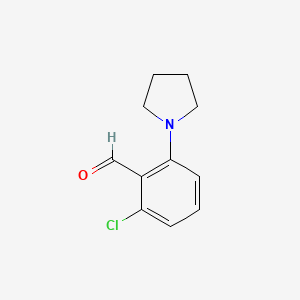
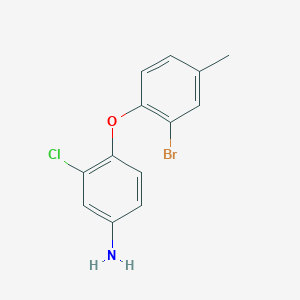
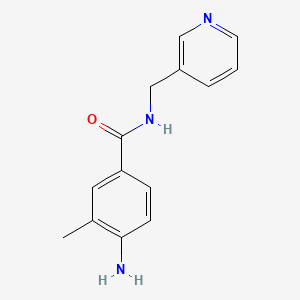
![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)
